2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidine moieties
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3,4-dimethoxyphenyl acetic acid, which is then converted to the corresponding acyl chloride. This intermediate is reacted with 1-(1,3-thiazol-2-yl)pyrrolidine in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide include:
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound shares the 3,4-dimethoxyphenyl and pyrrolidine moieties but differs in the presence of a propenoyl group instead of the thiazole ring.
2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid: This compound features a similar thiazole ring and dimethoxyphenyl group but differs in the acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-4-3-12(9-15(14)23-2)10-16(21)19-13-5-7-20(11-13)17-18-6-8-24-17/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNXLKIBPYLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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